2-Phenylcyclopropanecarbonitrile
Overview
Description
2-Phenylcyclopropanecarbonitrile is an organic compound with the molecular formula C10H9N. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique cyclopropane ring structure, which imparts interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with a suitable cyclopropanation reagent. For example, the reaction of phenylacetonitrile with diazomethane in the presence of a catalyst can yield this compound. Another method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with cyclopropanecarbonitrile to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl group or the nitrile group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenylcyclopropanecarbonitrile derivatives.
Scientific Research Applications
2-Phenylcyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylcyclopropanecarbonitrile depends on the specific reaction or application. In general, the compound’s cyclopropane ring and nitrile group can interact with various molecular targets, leading to different chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, or radical reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonitrile: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylacetonitrile: Contains a phenyl group but lacks the cyclopropane ring, leading to different applications and reactions.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Phenylcyclopropanecarbonitrile is unique due to its combination of a phenyl group and a cyclopropane ring with a nitrile group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-phenylcyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVFITUDJTMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302717 | |
Record name | 2-Phenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4660-02-0, 5590-14-7 | |
Record name | 2-Phenylcyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4660-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarbonitrile, 2-phenyl-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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